molecular formula C28H31N3O3 B244732 4-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide

4-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B244732
M. Wt: 457.6 g/mol
InChI Key: ZGKPXZYCEYCJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has shown promising results in various studies and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5), which are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antiangiogenic properties, which may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potential use in the treatment of various diseases. It has also been found to have a range of biological activities, which makes it a versatile compound for research. However, one of the limitations of this compound is its cost, which may limit its use in some research projects.

Future Directions

There are several future directions for the study of 4-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide. One potential area of research is the identification of its exact mechanism of action. This could lead to the development of more effective treatments for various diseases. Another potential area of research is the synthesis of analogs of this compound, which may have improved biological activities and fewer side effects. Finally, further studies are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with benzyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-fluoro-3-nitrobenzoic acid to obtain the final product.

Scientific Research Applications

4-(benzyloxy)-N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential use in medicinal chemistry. It has been found to have a range of biological activities, including anti-inflammatory, antitumor, and antiangiogenic properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.

properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C28H31N3O3/c1-2-6-27(32)31-19-17-30(18-20-31)25-13-11-24(12-14-25)29-28(33)23-9-15-26(16-10-23)34-21-22-7-4-3-5-8-22/h3-5,7-16H,2,6,17-21H2,1H3,(H,29,33)

InChI Key

ZGKPXZYCEYCJIU-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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